
2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (FMTCA) is an important organic compound that has been extensively studied in recent years due to its potential applications in the fields of medicine and chemistry. It is a type of carboxylic acid that is composed of two fluorine atoms, one methoxy group, one thiazole ring, and one carboxylic group. FMTCA has a wide variety of uses, ranging from its use as a precursor in the synthesis of organic compounds to its use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Schiff Base Synthesis and Antimicrobial Activity : The synthesis of novel Schiff bases using derivatives including 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a compound similar to the one , has been explored. These bases showed significant antimicrobial activity, particularly derivatives like 5a, 5c, 5f, and 5h (Puthran et al., 2019).
Fluorescent Probes and Metal Ion Detection
- Fluorescent Probes for Metal Ion Detection : Thiazole derivatives similar to 2-(2-Fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid have been studied for their potential use in detecting metal ions like aluminium. These compounds have shown substantial UV-visible absorbance changes on coordination, and some derivatives also exhibit strong fluorescence when coordinated to Al3+ ions (Lambert et al., 2000).
Nonlinear Optical Properties
- Optical Nonlinearity for Optoelectronics : 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl groups have been synthesized and tested for their optical nonlinearity using open-aperture z-scan experiments. Compounds like these have potential applications in optoelectronics, with some behaving as optical limiters at specific wavelengths (Chandrakantha et al., 2011).
Corrosion Inhibition
- Corrosion Inhibition in Mild Steel : Thiazole hydrazones, which share structural similarities with the target compound, have been studied as potential corrosion inhibitors for mild steel in acidic media. These inhibitors effectively suppress both anodic and cathodic processes of corrosion, acting as mixed-type inhibitors. Their efficiency is supported by thermodynamic, electrochemical, and quantum chemical methods (Chaitra et al., 2016).
Eigenschaften
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c1-16-6-2-3-7(8(12)4-6)10-13-9(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVDZEUIRSVYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

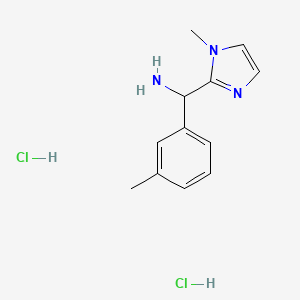
![1,4-Dithia-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1391348.png)
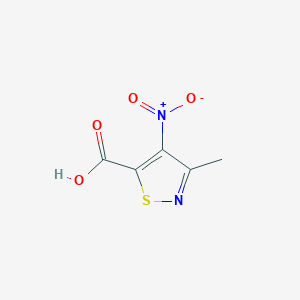
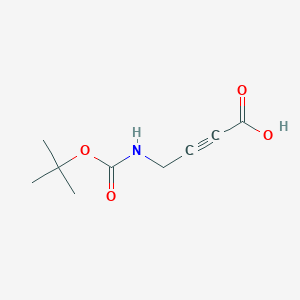
![3-[(3-Pyridinyloxy)methyl]aniline](/img/structure/B1391354.png)
![Imidazo[1,2-A]pyridin-7-amine](/img/structure/B1391355.png)
![N-[(2-ethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1391358.png)
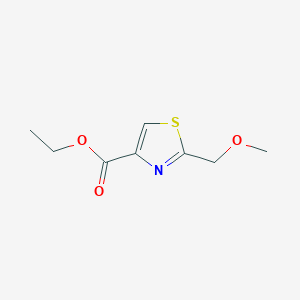


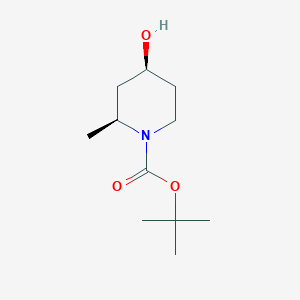
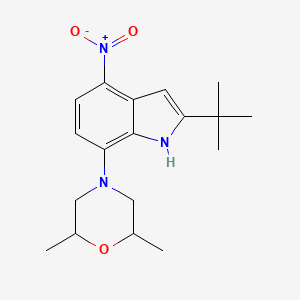
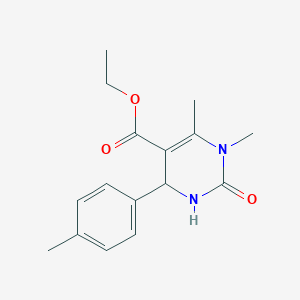
![{[5-(4-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1391367.png)